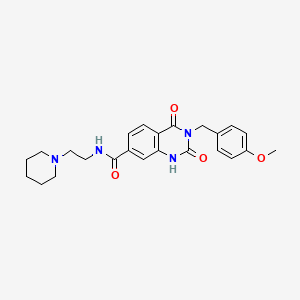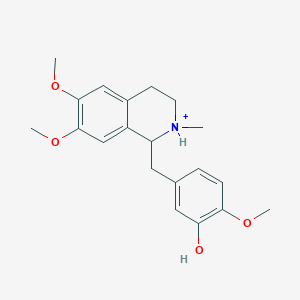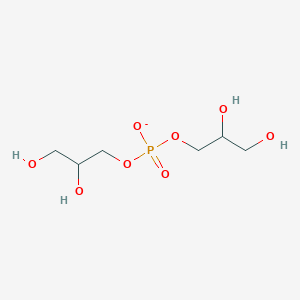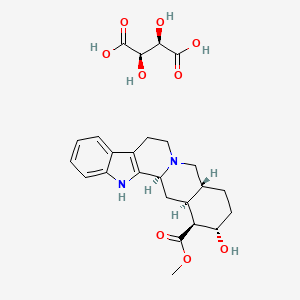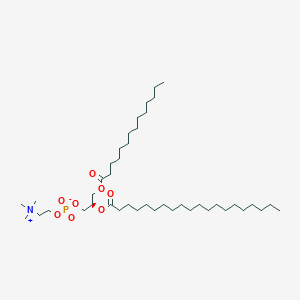
1-Tetradecanoyl-2-eicosanoyl-sn-glycero-3-phosphocholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-tetradecanoyl-2-icosanoyl-sn-glycero-3-phosphocholine is a phosphatidylcholine 34:0. It has a role as a human xenobiotic metabolite. It derives from an icosanoic acid and a tetradecanoic acid.
Applications De Recherche Scientifique
Structure and Phase Behavior in Aqueous Media
Meglio et al. (2000) explored the phase behavior of similar compounds to 1-Tetradecanoyl-2-eicosanoyl-sn-glycero-3-phosphocholine in aqueous media. They utilized various techniques like small-angle X-ray scattering and cryo-TEM, which are crucial for understanding the molecular structure and behavior of such compounds in biological and chemical studies Meglio, C. D., Rananavare, S., Svenson, S., & Thompson, D. (2000). Langmuir.
Chromatography and Mass Spectrometry Analysis
Dasgupta et al. (1987) utilized high-performance liquid chromatography and fast atom bombardment mass spectrometry for analyzing phospholipids including 1-Tetradecanoyl-2-eicosanoyl-sn-glycero-3-phosphocholine. This kind of analysis is vital for identifying and characterizing phospholipid molecular species in various biological samples Dasgupta, A., Ayanoglu, E., Tomer, K., & Djerassi, C. (1987). Chemistry and Physics of Lipids.
Membrane Interactions and Sensing Platforms
Huang et al. (2013) discussed the use of a label-free sensing platform based on pH modulation to detect interactions between small molecules and lipid bilayers containing compounds similar to 1-Tetradecanoyl-2-eicosanoyl-sn-glycero-3-phosphocholine. This research is significant for understanding how drugs and other small molecules interact with lipid membranes Huang, D., Zhao, T., Xu, W., Yang, T., & Cremer, P. (2013). Analytical Chemistry.
Ozone Interactions at the Air-Water Interface
Lai et al. (1994) investigated the reactions of phosphocholines with ozone at the air-water interface. Their research provides insights into the chemical behavior and stability of phosphocholines, which is critical for applications in environmental and atmospheric sciences Lai, C. C., Yang, S., & Finlayson-Pitts, B. (1994). Langmuir.
Liposome Polymerization and Stability
Sadownik et al. (1986) described the synthesis of polymerized liposomes using similar phosphocholine compounds. This research is important for the development of stable liposome-based drug delivery systems and biomimetic structures Sadownik, A., Stefely, J., & Regen, S. (1986). Journal of the American Chemical Society.
Propriétés
Nom du produit |
1-Tetradecanoyl-2-eicosanoyl-sn-glycero-3-phosphocholine |
|---|---|
Formule moléculaire |
C42H84NO8P |
Poids moléculaire |
762.1 g/mol |
Nom IUPAC |
[(2R)-2-icosanoyloxy-3-tetradecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C42H84NO8P/c1-6-8-10-12-14-16-18-19-20-21-22-23-25-27-29-31-33-35-42(45)51-40(39-50-52(46,47)49-37-36-43(3,4)5)38-48-41(44)34-32-30-28-26-24-17-15-13-11-9-7-2/h40H,6-39H2,1-5H3/t40-/m1/s1 |
Clé InChI |
VELOKQJUJJVGMB-RRHRGVEJSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCCCCCC(=O)O[C@H](COC(=O)CCCCCCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C |
Description physique |
Solid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



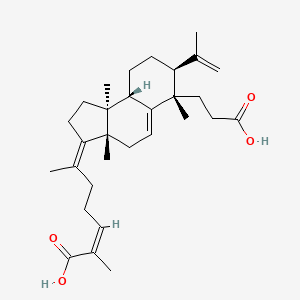
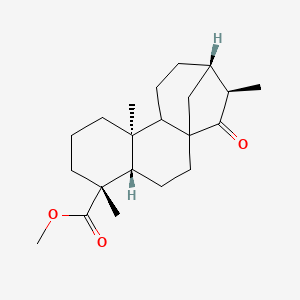

![[5,10,15,20-tetrakis(2,4,6-trimethylphenyl)porphyrinato(2-)-kappa(4)N(21),N(22),N(23),N(24)]zinc](/img/structure/B1262554.png)


